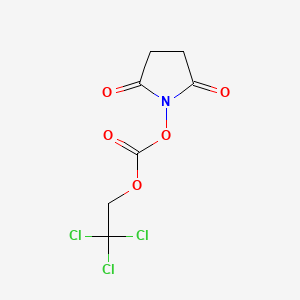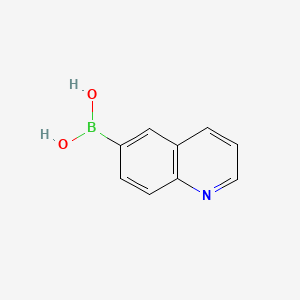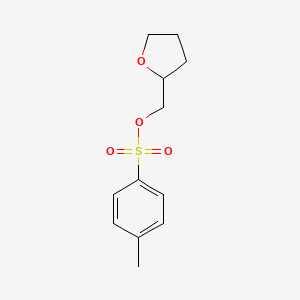
Triphenylbismutdifluorid
Übersicht
Beschreibung
Triphenylbismuth difluoride is a compound that has been synthesized through the reaction of triphenylbismuth dichloride with sodium fluoride in acetone, resulting in a 73% yield. The molecular structure of this compound, as revealed by X-ray diffraction, features a bismuth atom with a trigonal-bipyramidal coordination, where the fluorine atoms occupy the equatorial positions. The bond distances between bismuth and fluorine, as well as bismuth and carbon, have been measured to be 2.53(1)-2.59(1) Å and 2.10(3)-2.22(2) Å, respectively. The FBiF angle is notably wide at 175.1(5)° .
Synthesis Analysis
The synthesis of triphenylbismuth difluoride is a straightforward process involving the substitution of chloride ions with fluoride ions from sodium fluoride. This reaction is facilitated by the use of acetone as a solvent. The relatively high yield of 73% indicates an efficient synthesis method for this compound .
Molecular Structure Analysis
The molecular structure of triphenylbismuth difluoride is characterized by a trigonal-bipyramidal coordination geometry around the bismuth atom. This geometry is common among other triphenylbismuth derivatives, as seen in various studies where similar coordination environments are reported. For instance, triphenylbismuth diaroxides and dicarboxylates also exhibit distorted trigonal-bipyramidal coordination . The bond lengths and angles in triphenylbismuth difluoride are consistent with the structural features observed in these related compounds.
Chemical Reactions Analysis
While the specific chemical reactions of triphenylbismuth difluoride are not detailed in the provided papers, the reactivity of related triphenylbismuth compounds can offer some insight. For example, triphenylbismuth bisperfluorooctanesulfonate, a related compound, has been shown to be an efficient catalyst for the synthesis of nitrogen-containing heterocycles . This suggests that triphenylbismuth difluoride may also participate in catalytic processes or other chemical reactions due to the presence of the bismuth center and its coordination environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenylbismuth difluoride can be inferred from its molecular structure and the properties of similar compounds. The trigonal-bipyramidal coordination and the bond distances suggest a stable molecular geometry. The presence of fluorine atoms might confer certain properties such as increased reactivity or polarity compared to other triphenylbismuth derivatives. The stability of the compound under various conditions, however, is not explicitly mentioned in the provided papers. Other triphenylbismuth compounds have been reported to be air- and water-stable, which could imply similar stability for triphenylbismuth difluoride .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Triphenylbismutdifluorid wird in der organischen Synthese eingesetzt, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Es dient als Reagenz bei der Phenylierung von terminalen Acetylenen , einem entscheidenden Schritt bei der Synthese komplexer organischer Moleküle. Die Fähigkeit dieser Verbindung, solche Reaktionen zu ermöglichen, macht sie wertvoll bei der Entwicklung von Pharmazeutika und anderen organischen Verbindungen.
Medizinische Chemie
In der pharmazeutischen Forschung zeigen Derivate von this compound vielversprechende Ergebnisse aufgrund ihrer antiproliferativen Aktivität gegen verschiedene Zelllinien . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Krebsmedikamenten hin, bei denen die Verbindung zur Hemmung des Wachstums von Krebszellen eingesetzt werden könnte.
Katalyse
This compound spielt eine Rolle in der Katalyse, insbesondere in Kreuzkupplungsreaktionen. Diese Reaktionen sind fundamental bei der Erzeugung komplexer Moleküle, und die Verwendung der Verbindung mit Palladiumverbindungen wurde berichtet . Solche katalytischen Prozesse sind in verschiedenen Industrien unerlässlich, darunter Pharmazeutika und Materialwissenschaften.
Analytische Chemie
. Seine gut definierte Struktur und seine Eigenschaften machen es zu einem exzellenten Standard für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden.
Materialwissenschaften
Der organometallische Charakter von this compound macht es zu einem nützlichen Vorläufer bei der Dünnschichtdeposition und der Herstellung von LEDs . Seine Eigenschaften werden bei der Herstellung von Materialien mit bestimmten elektronischen oder optischen Eigenschaften genutzt, die für die Entwicklung fortschrittlicher Technologien entscheidend sind.
Safety and Hazards
Triphenylbismuth Difluoride is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It can cause skin and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if irritation occurs .
Wirkmechanismus
Mode of Action
Its pharmacokinetic properties impact its availability and distribution within the body . Keep in mind that this compound is relatively understudied, so more research is necessary to uncover its complete mechanism of action. 🧪🔬🌱
Biochemische Analyse
Biochemical Properties
Triphenylbismuth Difluoride plays a significant role in biochemical reactions, particularly as a phenyl donor in cross-coupling reactions catalyzed by palladium (0) complexes . It interacts with various enzymes and proteins, including glyoxalase I, which it inhibits, leading to cytotoxic effects in cultured cancer cell lines . The nature of these interactions involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
Triphenylbismuth Difluoride has been shown to influence various types of cells and cellular processes. It induces cytotoxicity in cultured cancer cell lines by inhibiting glyoxalase I . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function. The compound’s impact on cell signaling pathways includes the disruption of normal cellular communication, which can result in apoptosis or programmed cell death.
Molecular Mechanism
The molecular mechanism of Triphenylbismuth Difluoride involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by inhibiting enzyme activity through the formation of stable complexes with the enzyme’s active sites . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function. The trigonal-bipyramidal coordination of the bismuth atom with equatorial fluorine atoms plays a crucial role in these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triphenylbismuth Difluoride change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Triphenylbismuth Difluoride vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit enzyme activity without causing significant toxicity, while higher doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm.
Metabolic Pathways
Triphenylbismuth Difluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of glyoxalase I affects the detoxification of methylglyoxal, a byproduct of glycolysis, leading to changes in cellular metabolism. These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular function.
Transport and Distribution
Within cells and tissues, Triphenylbismuth Difluoride is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution within cells is crucial for its ability to interact with target enzymes and proteins, thereby exerting its biochemical effects.
Subcellular Localization
The subcellular localization of Triphenylbismuth Difluoride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets within the cell, allowing it to interact with enzymes and proteins effectively.
Eigenschaften
IUPAC Name |
difluoro(triphenyl)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BiF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404412 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2023-48-5 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylbismuth Difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)

![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)







